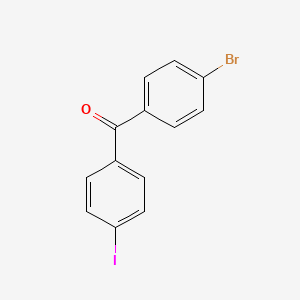

4'-溴-4-碘苯甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

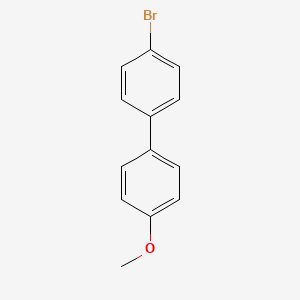

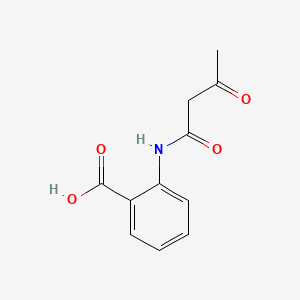

4'-Bromo-4-iodobenzophenone is a compound that can be utilized as an intermediate in the synthesis of various polycyclic aromatic hydrocarbons and other complex organic molecules. It contains both bromine and iodine atoms attached to a benzophenone backbone, which can participate in various chemical reactions due to their electrophilic nature.

Synthesis Analysis

The synthesis of related compounds often involves palladium-catalyzed reactions. For instance, o-bromobenzyl alcohol, which bears a resemblance to the bromine part of 4'-Bromo-4-iodobenzophenone, has been used as a novel annulating reagent in the synthesis of multisubstituted triphenylenes and phenanthrenes. This process involves a cascade reaction with o-iodobiphenyls or (Z)-β-halostyrenes, catalyzed by a palladium complex with an electron-deficient phosphine ligand .

Molecular Structure Analysis

The molecular structure of compounds similar to 4'-Bromo-4-iodobenzophenone has been studied using various techniques. For example, the crystal structure of 4-bromo-2-(1H-imidazo[4,5-b]pyridin-2-yl)phenol, which shares the bromophenone moiety, shows that the bromophenol ring is coplanar with the imidazo[4,5-b]pyridine moiety. This compound forms a three-dimensional structure in the crystal lattice through hydrogen bonding and π-π interactions .

Chemical Reactions Analysis

The bromine and iodine atoms in 4'-Bromo-4-iodobenzophenone make it a versatile compound for various chemical transformations. For example, a bromo-capped diruthenium(i,i) complex has been shown to generate bromine in situ for bromination reactions, which could be analogous to reactions involving 4'-Bromo-4-iodobenzophenone . Additionally, the presence of halogens in the molecule can lead to halogen bonding, which plays a significant role in the structural determination of halogenated compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4'-Bromo-4-iodobenzophenone can be inferred from studies on similar brominated compounds. For instance, polymorphism has been observed in 4-bromobenzophenone, with different polymorphs exhibiting distinct physical properties such as melting points and crystal densities. These properties are influenced by weak hydrogen bonds and temperature-dependent lattice constants . Furthermore, the phosphorescence of the polymorphs of 4-bromobenzophenone has been studied, revealing differences in the damping kinetics of the phosphorescence bands at various temperatures .

科学研究应用

Bromophenol Derivatives from Marine Algae Bromophenol derivatives, including compounds related to 4'-Bromo-4-iodobenzophenone, have been isolated from marine algae like Rhodomela confervoides and Polysiphonia urceolata. These compounds are notable for their radical scavenging activity, indicating potential antioxidant applications (Zhao et al., 2004); (Li et al., 2008).

Metabolic Pathways in Organisms Studies on Alcaligenes denitrificans NTB-1 have shown that this bacterium can utilize bromo- and iodo-benzophenones, indicating potential environmental and biotechnological applications in degrading halogenated aromatic compounds (van den Tweel et al., 1987).

Catalytic Applications 4'-Bromo-4-iodobenzophenone derivatives have been used in catalyst-free P-C coupling reactions. This highlights their role in organic synthesis, particularly in the formation of phosphinoylbenzoic acids (Jablonkai & Keglevich, 2015).

Dioxin Formation in Environmental Processes The compound and its derivatives have been studied in the context of high-temperature oxidation and pyrolysis processes, relevant to understanding environmental pollution and the formation of hazardous compounds like dioxins (Evans & Dellinger, 2006); (Evans & Dellinger, 2005).

Antioxidant Potential in Food and Pharmaceuticals Nitrogen-containing bromophenols isolated from the red alga Rhodomela confervoides, structurally related to 4'-Bromo-4-iodobenzophenone, have shown significant radical scavenging activity. This suggests potential applications as natural antioxidants in food and pharmaceutical fields (Li et al., 2012).

Electrochemical Behavior and Applications Studies on the electrochemistry of haloaromatics, including 4-bromobenzophenone, a related compound, have been conducted. These studies are vital for understanding the electrochemical behavior of such compounds and their potential applications in various fields (M'Halla et al., 1978).

Synthesis of Complex Organic Compounds The compound has been used in palladium-catalyzed intramolecular carbometalation reactions, highlighting its role in the synthesis of complex organic structures, such as nuclear hormone receptor modulators (Richey & Yu, 2009).

属性

IUPAC Name |

(4-bromophenyl)-(4-iodophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrIO/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMGWCDAZOGRUKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)I)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrIO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10400294 |

Source

|

| Record name | 4'-BROMO-4-IODOBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Bromo-4-iodobenzophenone | |

CAS RN |

609820-28-2 |

Source

|

| Record name | 4'-BROMO-4-IODOBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[[2-(4-Bromophenoxy)-5-nitrophenyl]methylideneamino]thiourea](/img/structure/B1277842.png)

![2-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanol](/img/structure/B1277852.png)

![1,3-Dioxolane-4-carboxylic acid, 2-[(benzoyloxy)methyl]-, (2S,4S)-](/img/structure/B1277863.png)